The Versatile Building Block: A Technical Guide to Ethyl 2-(2-chloropyrimidin-5-yl)acetate
The Versatile Building Block: A Technical Guide to Ethyl 2-(2-chloropyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Chlorinated Pyrimidine Intermediate
Ethyl 2-(2-chloropyrimidin-5-yl)acetate, a halogenated pyrimidine derivative, has emerged as a pivotal intermediate in the landscape of modern medicinal chemistry. Its strategic importance lies in the reactive nature of the chloro-substituent on the pyrimidine ring, which serves as a versatile handle for nucleophilic substitution reactions. This reactivity, coupled with the acetic acid ester moiety, makes it a valuable building block for the synthesis of a diverse array of complex heterocyclic compounds with significant therapeutic potential. This guide provides an in-depth exploration of its chemical and physical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information.
Core Properties and Identification
A comprehensive understanding of the fundamental properties of Ethyl 2-(2-chloropyrimidin-5-yl)acetate is crucial for its effective utilization in research and development.
| Property | Value | Source(s) |
| CAS Number | 917025-00-4 | [1][2][3] |
| Molecular Formula | C₈H₉ClN₂O₂ | [2] |
| Molecular Weight | 200.62 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | 4°C | |
| Purity | Typically ≥98% | |
| InChI Key | RTSBRQPXTQXJFJ-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)CC1=CN=C(N=C1)Cl | [1] |
Synthesis and Manufacturing: A Strategic Approach
The synthesis of Ethyl 2-(2-chloropyrimidin-5-yl)acetate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A key synthetic route, as outlined in recent patent literature, involves the transformation of 2-chloropyrimidine-5-carboxylic acid.[4]
Conceptual Synthesis Pathway
Caption: A conceptual workflow for the synthesis of Ethyl 2-(2-chloropyrimidin-5-yl)acetate.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on the principles of the Arndt-Eistert homologation, as suggested by patent CN117700369A.[4]
Step 1: Formation of the Acyl Chloride
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To a solution of 2-chloropyrimidine-5-carboxylic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride dropwise at 0°C.
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A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
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Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases, indicating the completion of the reaction.
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Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.
Step 2: Formation of the Diazoketone
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Dissolve the crude acyl chloride in an anhydrous, inert solvent (e.g., diethyl ether or tetrahydrofuran).
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Cool the solution to 0°C and add a solution of trimethylsilyl diazomethane dropwise.
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Stir the reaction mixture at 0°C for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench any excess diazomethane.
Step 3: Wolff Rearrangement to the Ester
-
To the solution of the diazoketone, add a suspension of silver oxide in ethanol.
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Heat the mixture to reflux to induce the Wolff rearrangement.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, cool the reaction mixture and filter to remove the silver catalyst.
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Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford Ethyl 2-(2-chloropyrimidin-5-yl)acetate.
Applications in Drug Discovery and Development
Ethyl 2-(2-chloropyrimidin-5-yl)acetate is a valuable building block for the synthesis of various pharmaceutical compounds, particularly as a precursor to more complex heterocyclic systems.[5] The pyrimidine scaffold is a common motif in a wide range of biologically active molecules.
Role as a Pharmaceutical Intermediate
This compound serves as a key intermediate in the synthesis of substituted pyrimidines. The chlorine atom at the 2-position is susceptible to nucleophilic displacement, allowing for the introduction of various functional groups, such as amines, alcohols, and thiols. This versatility enables the construction of diverse molecular libraries for high-throughput screening in drug discovery programs.[6]
Precursor to Bioactive Molecules
While specific, named pharmaceutical agents directly synthesized from Ethyl 2-(2-chloropyrimidin-5-yl)acetate are not extensively detailed in the public domain, its structural analogue, Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, is a known precursor for dihydropyrrolopyrimidine-selective JAK2 inhibitors.[5] This suggests that Ethyl 2-(2-chloropyrimidin-5-yl)acetate is likely employed in the synthesis of compounds targeting a range of biological targets, including kinases, which are crucial in cancer and inflammatory disease research.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
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Triplet (δ ~1.3 ppm, 3H): Corresponding to the methyl protons of the ethyl group, split by the adjacent methylene protons.
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Singlet (δ ~3.8 ppm, 2H): Attributed to the methylene protons of the acetate group.
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Quartet (δ ~4.2 ppm, 2H): Corresponding to the methylene protons of the ethyl group, split by the adjacent methyl protons.
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Singlet (δ ~8.8 ppm, 2H): Attributed to the two equivalent protons on the pyrimidine ring.
¹³C NMR Spectroscopy (Predicted)
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δ ~14.0 ppm: Methyl carbon of the ethyl group.
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δ ~35.0 ppm: Methylene carbon of the acetate group.
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δ ~62.0 ppm: Methylene carbon of the ethyl group.
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δ ~130.0 ppm: Carbon at the 5-position of the pyrimidine ring.
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δ ~158.0 ppm: Carbons at the 4 and 6-positions of the pyrimidine ring.
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δ ~162.0 ppm: Carbon at the 2-position of the pyrimidine ring.
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δ ~169.0 ppm: Carbonyl carbon of the ester group.
Infrared (IR) Spectroscopy (Predicted)
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~1735 cm⁻¹: Strong C=O stretching vibration of the ester group.
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~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.
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~1200-1300 cm⁻¹: C-O stretching vibration of the ester group.
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~700-800 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): m/z = 200/202 (due to the presence of ³⁵Cl and ³⁷Cl isotopes).
-
Key Fragmentation Peaks: Loss of the ethoxy group (-OC₂H₅), loss of the entire ester group (-COOC₂H₅), and fragmentation of the pyrimidine ring.
Safety and Handling
As a chlorinated organic compound and a reactive intermediate, proper safety precautions must be observed when handling Ethyl 2-(2-chloropyrimidin-5-yl)acetate.
GHS Hazard Information
-
Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 4°C. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Ethyl 2-(2-chloropyrimidin-5-yl)acetate stands as a testament to the enabling power of versatile chemical intermediates in the advancement of pharmaceutical sciences. Its well-defined reactivity and structural features provide a reliable platform for the synthesis of novel and complex drug candidates. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to empower researchers in their pursuit of innovative therapeutic solutions. As drug discovery continues to evolve, the strategic application of such building blocks will undoubtedly remain a cornerstone of success.
References
-
Pen-house. (n.d.). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-(2-chloro-4-methylpyrimidin-5-YL)acetate. Retrieved January 19, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN117700369A - Preparation method of 2- (2-chloropyrimidine-5-yl) acetic acid/ester.
-
PubChem. (n.d.). Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate. Retrieved January 19, 2026, from [Link]
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Baghdad Science Journal. (2012). Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine. Retrieved January 19, 2026, from [Link]
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Journal of Chemical and Pharmaceutical Research. (2017). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate. Retrieved January 19, 2026, from [Link]
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MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved January 19, 2026, from [Link]
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PubMed Central. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. Retrieved January 19, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl Acetate. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-(2-phenylpyrimidin-5-yl)acetate. Retrieved January 19, 2026, from [Link]
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